
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidine ring or phenol group.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the phenol group. This combination of features can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
38906-44-4 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-(3-butan-2-yl-1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-4-12(2)15(8-9-16(3)11-15)13-6-5-7-14(17)10-13/h5-7,10,12,17H,4,8-9,11H2,1-3H3 |
Clé InChI |
PYNQCOZDOAONJX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCN(C1)C)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


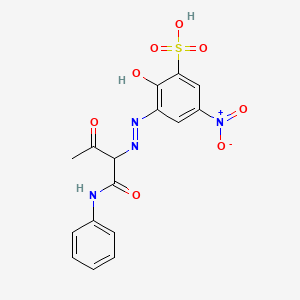
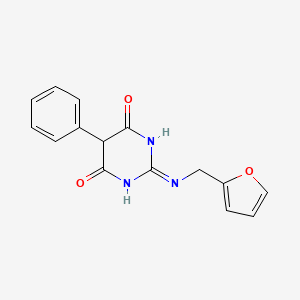
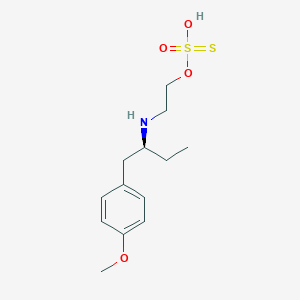
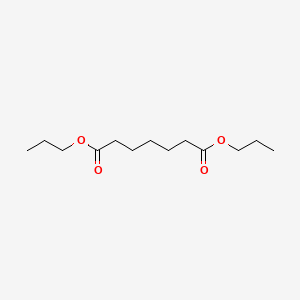

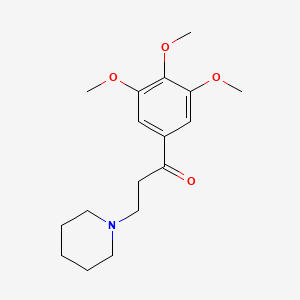

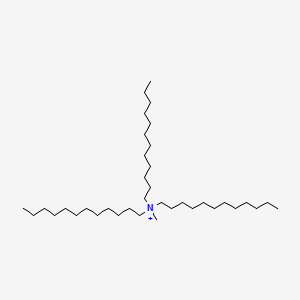
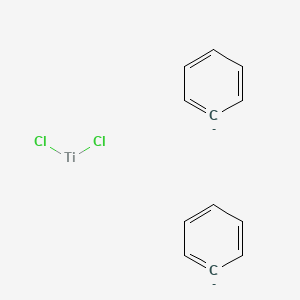
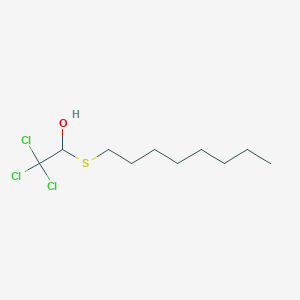
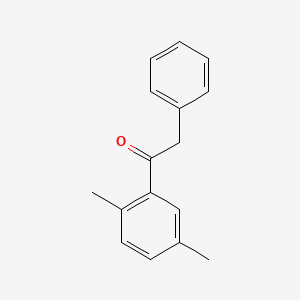


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
